Chromium carbide (Cr7C3)

描述

Chromium carbide (Cr7C3) is a ceramic compound known for its exceptional hardness, wear resistance, and corrosion resistance. It is a refractory compound, meaning it retains its strength at high temperatures. Chromium carbide exists in several chemical compositions, including Cr3C2 and Cr23C6, but Cr7C3 is notable for its hexagonal crystal structure and microhardness of 1336 kg/mm² .

准备方法

Synthetic Routes and Reaction Conditions: Chromium carbide can be synthesized through mechanical alloying, where metallic chromium and pure carbon in the form of graphite are loaded into a ball mill and ground into a fine powder. The components are then pressed into a pellet and subjected to hot isostatic pressing, which utilizes an inert gas, primarily argon, in a sealed oven. The heat and pressure cause the graphite and metallic chromium to react and form chromium carbide .

Industrial Production Methods: In industrial settings, chromium carbide coatings are often produced using methods such as pack cementation, physical vapor deposition, chemical vapor deposition, and electrospark deposition. These methods involve high temperatures and controlled environments to ensure the formation of a uniform and durable chromium carbide layer .

化学反应分析

Types of Reactions: Chromium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Chromium carbide reacts with oxygen at high temperatures to form chromium oxide (Cr2O3).

Reduction: Chromium carbide can be reduced by hydrogen gas to form metallic chromium and methane.

Substitution: Chromium carbide can react with other metal carbides to form mixed metal carbides.

Major Products: The major products formed from these reactions include chromium oxide, metallic chromium, and mixed metal carbides .

科学研究应用

Wear-Resistant Coatings

Chromium carbide is widely used in the manufacturing of wear-resistant coatings. Its hardness and durability make it ideal for protecting metal surfaces from abrasion and corrosion, particularly in industries such as mining, manufacturing, and aerospace.

Case Study:

A study demonstrated that applying a Cr7C3 coating to cutting tools significantly increased their lifespan by reducing wear during operation. The coating was applied using thermal spraying techniques, which allowed for a uniform distribution on the tool surface.

Cutting Tools

Cr7C3 is utilized in the production of cutting tools due to its high hardness and thermal stability. It can withstand extreme conditions encountered during machining processes.

Data Table: Performance Comparison of Cutting Tools

| Tool Material | Hardness (kg/mm²) | Application Area |

|---|---|---|

| Cr7C3 | 1336 | Metal machining |

| Cr3C2 | 2280 | Heavy-duty machining |

| HSS | 800 | General-purpose cutting |

Biomedical Applications

Research has explored the potential use of Cr7C3 in biomedical implants due to its biocompatibility and resistance to wear. Its properties may enhance the longevity of implants in orthopedic applications.

Case Study:

Investigations into Cr7C3-coated implants showed promising results regarding wear resistance and integration with bone tissue, suggesting its potential for future use in joint replacements.

Catalysis

Chromium carbide serves as a catalyst in various chemical reactions, including those involved in organic synthesis and hydrogenation processes. Its catalytic activity is attributed to its unique electronic structure.

Research Findings:

Studies indicate that Cr7C3 can effectively facilitate reactions under high temperatures, making it valuable in industrial chemical processes.

Comparison with Other Chromium Carbides

To understand the unique advantages of Cr7C3, it is essential to compare it with other chromium carbides:

| Compound | Crystal Structure | Microhardness (kg/mm²) | Main Applications |

|---|---|---|---|

| Cr7C3 | Hexagonal | 1336 | Coatings, cutting tools, biomedical |

| Cr3C2 | Orthorhombic | 2280 | Heavy-duty applications |

| Cr23C6 | Cubic | 976 | General coatings |

作用机制

The mechanism by which chromium carbide exerts its effects is primarily through its exceptional hardness and wear resistance. The strong covalent bonding between chromium and carbon atoms contributes to its high hardness and stability. Chromium carbide coatings improve the wear resistance and corrosion resistance of metal surfaces by forming a protective layer that prevents degradation under harsh conditions .

相似化合物的比较

Chromium carbide (Cr7C3) can be compared with other similar compounds such as Cr3C2 and Cr23C6:

Cr3C2: Has an orthorhombic crystal structure and a higher microhardness of 2280 kg/mm².

Cr23C6: Has a cubic crystal structure and a Vickers hardness of 976 kg/mm².

Chromium carbide (Cr7C3) is unique due to its hexagonal crystal structure and balanced properties of hardness and wear resistance, making it suitable for a variety of applications .

生物活性

Chromium carbide (Cr7C3) is a ceramic compound known for its exceptional hardness, wear resistance, and corrosion resistance. These properties make it a subject of interest in various fields, including materials science and biomedical applications. This article explores the biological activity of Cr7C3, focusing on its stability in biological environments, interactions with biological systems, and potential applications.

Chemical Stability in Biological Solutions

Research has shown that Cr7C3 exhibits significant chemical stability when exposed to synthetic biological solutions. A study compared the stability of chromium carbide and chromium nitride powders with chromium metal in various synthetic biological solutions mimicking human exposure conditions. The results indicated that:

- Low solubility : All tested powders, including Cr7C3, were poorly soluble, releasing minimal amounts of chromium (less than 0.00015 μg Cr/μg loaded particles) regardless of the solution's pH.

- pH influence : Slightly higher chromium concentrations were observed in more acidic solutions (pH 1.7 and 4.5) compared to near-neutral solutions (pH 7.2 and 7.4). However, Cr7C3 released the least amount of chromium among the tested compounds, attributed to its strong covalent bonding within the matrix .

Interaction with Biological Systems

The interaction of Cr7C3 with biological systems is essential for understanding its potential applications in biomedicine and materials science. The compound's mechanical properties contribute to its suitability for various applications:

- Wear resistance : Cr7C3's high wear resistance makes it an excellent candidate for coatings in orthopedic implants and dental materials.

- Biocompatibility : Due to its low solubility and minimal chromium release, Cr7C3 is considered to have a lower risk of toxicity compared to other chromium compounds .

Case Study 1: Orthopedic Applications

A study investigated the use of Cr7C3 as a coating material for orthopedic implants. The findings showed that:

- Enhanced wear resistance : Implants coated with Cr7C3 demonstrated significantly improved wear resistance compared to uncoated implants.

- Reduced wear debris : The amount of wear debris generated during mechanical testing was lower for Cr7C3-coated implants, suggesting a reduced risk of inflammatory responses in surrounding tissues.

Case Study 2: Dental Materials

In dental applications, Cr7C3 has been evaluated for use in dental crowns and bridges:

- Mechanical performance : Dental materials incorporating Cr7C3 exhibited superior mechanical properties, including hardness and fracture toughness.

- Longevity : Clinical evaluations indicated that restorations using Cr7C3 had a longer lifespan compared to traditional materials due to their enhanced durability.

Research Findings

Recent studies utilizing density functional theory (DFT) have provided insights into the structural stability and mechanical properties of Cr7C3:

- Bonding characteristics : The bonding between chromium and carbon in Cr7C3 is primarily covalent, while bonding between adjacent chromium atoms is metallic. This unique bonding structure contributes to the compound's overall stability and hardness .

- Mechanical properties : The theoretical hardness values of Cr7C3 range from 5.71 to 17.0 GPa, demonstrating its potential as a hard coating material .

Summary Table of Key Properties

| Property | Value |

|---|---|

| Chemical Composition | Cr7C3 |

| Solubility | Low (<0.00015 μg Cr/μg loaded) |

| pH Sensitivity | Higher release in acidic media |

| Hardness | 5.71 - 17.0 GPa |

| Biocompatibility | Low toxicity risk |

属性

IUPAC Name |

chromium;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH4.7Cr/h3*1H4;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQUXSKPMRGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

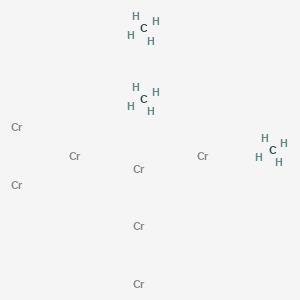

C.C.C.[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cr7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923551 | |

| Record name | Chromium--methane (7/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12075-40-0 | |

| Record name | Chromium carbide (Cr7C3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012075400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium carbide (Cr7C3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium--methane (7/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachromium tricarbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。